

An In-depth Technical Guide to the Physical Properties of Tris(trimethylsilyl) phosphite

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Compound of Interest

Compound Name: *Tris(trimethylsilyl) phosphite*

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Tris(trimethylsilyl) phosphite, with the chemical formula C₉H₂₇O₃PSi₃, is a versatile organophosphorus compound widely utilized as a reagent in organic synthesis.^{[1][2]} Its utility is prominent in the study and synthesis of bisphosphonic acids, which are investigated as potential inhibitors of glutamine synthetase for developing novel drugs, particularly against tuberculosis.^{[3][4]} It also serves as a reagent in preparing substituted calix[5]arenes, which exhibit inhibitory effects on glutathione S-transferase *in vitro*.^{[3][4]} In materials science, it is employed as a film-forming additive to enhance the electrochemical performance of lithium-ion batteries.^[6] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols for its synthesis.

Core Physical and Chemical Properties

Tris(trimethylsilyl) phosphite is a colorless to nearly colorless, clear liquid that is sensitive to air and moisture.^[7] It is characterized by its specific boiling point under reduced pressure, density, and refractive index, which are critical parameters for its handling and application in various chemical reactions.

Property	Value
Molecular Formula	C ₉ H ₂₇ O ₃ PSi ₃ [7]
Molecular Weight	298.54 g/mol [2] [7]
Appearance	Colorless to Almost colorless clear liquid
Boiling Point	78-81 °C at 8 mmHg [3] [4] [7]
	73 °C at 10 mmHg
	90-92 °C at 20 Torr [8]
Density	0.893 g/mL at 25 °C [1] [3] [5] [7]
Refractive Index (n _{20/D})	1.409 [3] [5] [7] [8]
Flash Point	>230 °F (>110 °C) [5] [7] [8]
Purity	>95.0% (NMR) [3] , ≥95.0% (GC)
Solubility	Sparingly soluble in water [3] [4] [7]
Sensitivity	Air & Moisture Sensitive [7]

Experimental Protocols: Synthesis of Tris(trimethylsilyl) phosphite

Several methods for the synthesis of **Tris(trimethylsilyl) phosphite** have been reported, often involving the silylation of phosphorous acid or the reaction of a phosphorus halide with a silicon-containing alkoxide.

Method 1: Silylation of Phosphorous Acid with Hexamethyldisilazane

This procedure involves the direct reaction of phosphorous acid with hexamethyldisilazane, followed by treatment with sodium metal to yield the high-purity product.

- Step 1: Initial Reaction: 3,000 g (35.84 mol) of phosphorous acid are placed in a suitable reactor. While stirring, 11.65 L (53.78 mol) of hexamethyldisilazane is slowly added dropwise over 5 hours.[\[9\]](#)

- Step 2: Reflux: After the addition is complete, the reaction mixture is heated to reflux at 125 °C for 3 hours.[9]
- Step 3: Sodium Metal Treatment: 245 g (10.76 mol) of sodium metal is carefully and slowly added to the mixture. The mixture is then heated to reflux at 145 °C for 10 hours.[9]
- Step 4: Purification: After the reaction is complete, the mixture is cooled to room temperature. The final product, **Tris(trimethylsilyl) phosphite**, is isolated and purified by fractional distillation, yielding 7,813 g (73% yield).[9]

Method 2: Reaction of Alkali Metal Silanoxide with Phosphorus Halide

This method describes a general procedure using an alkali metal silicon alkoxide and a phosphorus halide in an ether or alkane solvent.

- Step 1: Reactant Addition: An alkane or ether solvent (e.g., tetrahydrofuran) is chosen. Two reactants, an alkali metal silicon alkoxide (e.g., trimethylsilyl potassium alkoxide) and a phosphorus halide (e.g., phosphorus trichloride), are added to the solvent in a 1:1 molar ratio with vigorous stirring.[10][11]
- Step 2: Removal of Inorganic Salt: The inorganic salt byproduct (e.g., potassium chloride) is removed by filtration.[10][11]
- Step 3: Distillation: The resulting solution is subjected to reduced pressure distillation at 90 °C/20 mmHg to obtain the target product.[10][11][12] The purity of the product can reach over 99.6%. [10][11][12]

Method 3: Silylation of Anhydrous Phosphorous Acid with Chlorotrimethylsilane

This protocol utilizes chlorotrimethylsilane as the silylating agent in the presence of a base.

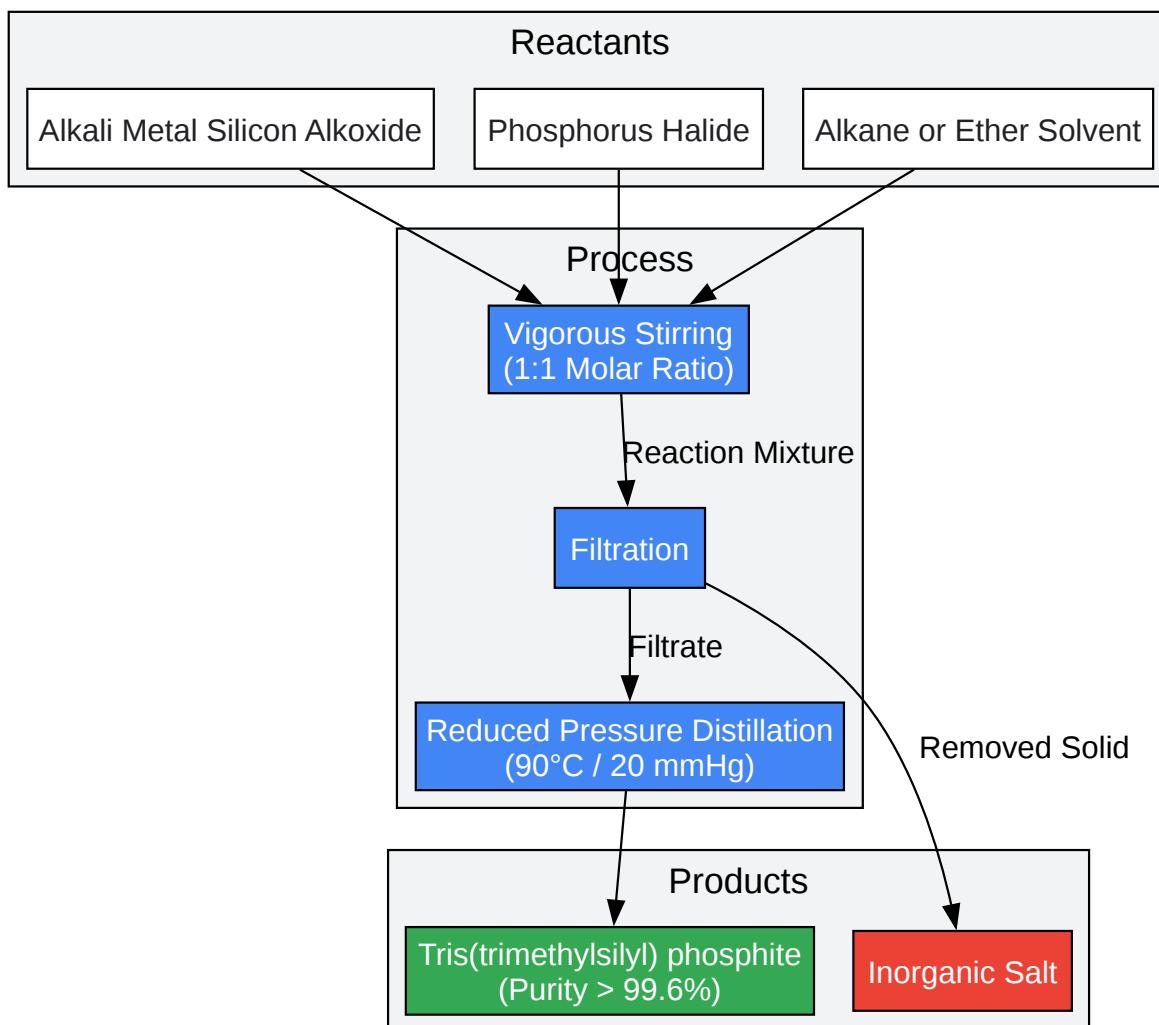
- Step 1: Preparation of Anhydrous Phosphorous Acid: Anhydrous phosphorous acid is prepared by repeated azeotropic evaporation of its solution in THF with dry benzene.[4][13]
- Step 2: Silylation Reaction: The anhydrous phosphorous acid is treated with excess chlorotrimethylsilane and excess triethylamine in a solvent such as dimethoxyethane, toluene, or a mixture of Et₂O-THF.[4][13]

- Step 3: Workup and Initial Purification: The solvent is evaporated, and the residue is subjected to vacuum distillation. This residue contains a mixture of **Tris(trimethylsilyl) phosphite** and bis(trimethylsilyl) phosphonate.[4][13]
- Step 4: Final Purification: The residue can be heated with sodium metal at 140 °C for 13-22 hours, followed by vacuum distillation to yield pure **Tris(trimethylsilyl) phosphite**.[4][13]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of **Tris(trimethylsilyl) phosphite** via the reaction of an alkali metal silanoxide with a phosphorus halide.

Synthesis of Tris(trimethylsilyl) phosphite

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Caption: Workflow for the synthesis of **Tris(trimethylsilyl) phosphite**.

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